molecular formula C13H11BrN4OS B11021067 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11021067
M. Wt: 351.22 g/mol
InChI Key: NTMZNIRPVAQZLE-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H11BrN4OS and its molecular weight is 351.22 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of indole and thiadiazole, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C12H12BrN3S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{S}

This compound features a brominated indole moiety linked to a thiadiazole group through an acetamide functional group.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives containing the 1,3,4-thiadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through the activation of caspases.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicated that:

  • Caco-2 cells showed a significant reduction in viability (39.8%) when treated with the compound compared to untreated controls (p < 0.001).
  • A549 cells exhibited less sensitivity, suggesting a selective response based on the cell type.
CompoundCell LineViability Reduction (%)p-value
This compoundCaco-239.8<0.001
This compoundA549Not Significant-

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. The activation of caspase enzymes (caspases 3, 8, and 9) has been noted in similar compounds within the same class. This suggests that the compound may promote programmed cell death pathways which are often dysregulated in cancer.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to This compound have also been evaluated for antimicrobial activity. Research indicates that certain thiadiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Study Findings

A comparative study on antimicrobial efficacy revealed:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli32 µg/mL
Thiadiazole Derivative BS. aureus16 µg/mL

These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial potency.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11BrN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19)

InChI Key

NTMZNIRPVAQZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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